Fmoc-D-2-氨基己二酸

描述

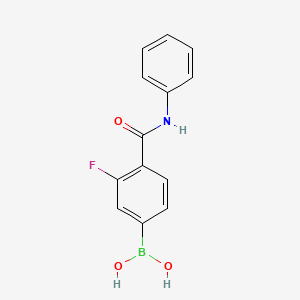

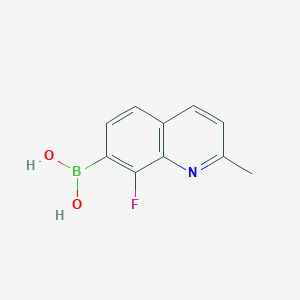

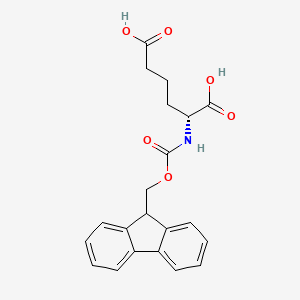

Fmoc-D-2-aminoadipic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-D-2-aminoadipic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-2-aminoadipic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

糖基氧化应激标志物

Fmoc-D-2-氨基己二酸作为α-氨基己二酸(α-AA)的衍生物,已被发现是糖基氧化应激的标志物,特别是在糖尿病等健康障碍中 . α-AA 的存在随着病理血糖浓度的增加而增加,使其成为糖基氧化应激的可靠指标 .

蛋白质羰基化

蛋白质羰基化是糖基氧化应激的典型特征,发生在糖尿病等健康障碍中 . Fmoc-D-2-氨基己二酸作为α-氨基己二酸的衍生物,可用于研究疾病的分子基础,有助于开发针对性的预防、诊断和治疗策略 .

化学选择性保护

Fmoc-D-2-氨基己二酸可用于多种脂肪族和芳香族胺、氨基酸、氨基醇和氨基酚的化学选择性保护 . 该反应环境友好,可以在温和且无催化剂的条件下在水性介质中进行 .

研究级和技术级

Fmoc-D-2-氨基己二酸在适用时可以生产成多种标准等级,包括军用级、ACS 级、试剂级和技术级 . 这使其成为各种研究和技术应用的通用化合物 .

半导体和电子级

作用机制

Target of Action

Fmoc-D-2-aminoadipic acid, also known as Fmoc-®-2-aminoadipic acid, is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The primary target of this compound is the amine group that it protects during synthesis .

Mode of Action

The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . Once the synthesis process is complete, the Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-D-2-aminoadipic acid is involved in the lysine catabolism pathway . During its biosynthesis, lysine is converted to 2-aminoadipic acid by two enzymes in three steps . The first two steps of 2-aminoadipic acid pathway are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) .

Pharmacokinetics

The fmoc group is known to be rapidly removed by a base This suggests that the compound’s bioavailability could be influenced by the pH of its environment

Result of Action

The primary result of Fmoc-D-2-aminoadipic acid’s action is the protection of the amine group during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted reactions at the amine group .

Action Environment

The action of Fmoc-D-2-aminoadipic acid is influenced by the pH of its environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of its environment .

生化分析

Biochemical Properties

Fmoc-D-2-aminoadipic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group is introduced to the amino acid through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . These interactions are essential for the protection and subsequent deprotection of the amino group, enabling the stepwise construction of peptide chains .

Cellular Effects

Fmoc-D-2-aminoadipic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and formation of biofilms in bacterial cells, reducing extracellular matrix components such as proteins, carbohydrates, and extracellular DNA . This reduction in biofilm stability can enhance the efficacy of antimicrobial treatments and reduce bacterial resistance .

Molecular Mechanism

The molecular mechanism of Fmoc-D-2-aminoadipic acid involves its role as a protective group in peptide synthesis. The Fmoc group is stable under acidic conditions but can be rapidly removed by base treatment, typically using piperidine . This selective deprotection allows for the controlled elongation of peptide chains. Additionally, the Fmoc group can interact with various biomolecules, influencing their stability and function during the synthesis process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-2-aminoadipic acid can change over time due to its stability and degradation. The Fmoc group is known to be stable under acidic conditions but can be rapidly removed by base treatment . This stability is crucial for the stepwise synthesis of peptides, ensuring that the amino acid remains protected until the desired deprotection step. Long-term studies have shown that the stability of Fmoc-D-2-aminoadipic acid is maintained under appropriate storage conditions .

Dosage Effects in Animal Models

The effects of Fmoc-D-2-aminoadipic acid can vary with different dosages in animal models. Studies have shown that at higher doses, there may be toxic or adverse effects, while lower doses are generally well-tolerated . It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies .

Metabolic Pathways

Fmoc-D-2-aminoadipic acid is involved in the metabolic pathways of lysine degradation. It is an intermediate in the conversion of lysine to aminoadipic acid, which is further metabolized to glutaryl-CoA . This pathway involves several enzymes, including lysine-ketoglutarate reductase and saccharopine dehydrogenase . The presence of Fmoc-D-2-aminoadipic acid can influence the flux of metabolites through these pathways, affecting overall metabolic balance .

Transport and Distribution

Within cells and tissues, Fmoc-D-2-aminoadipic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments . The Fmoc group itself can also affect the transport properties of the amino acid, potentially enhancing its stability and bioavailability .

Subcellular Localization

The subcellular localization of Fmoc-D-2-aminoadipic acid is influenced by targeting signals and post-translational modifications. These signals can direct the amino acid to specific compartments or organelles within the cell . The Fmoc group may also play a role in determining the localization of the amino acid, affecting its activity and function within different cellular environments .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHYGKLDYXUSA-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660670 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218457-73-9 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。